molecular formula C21H20N2O2 B610890 SMS2-IN-Ly93 CAS No. 1883528-69-5

SMS2-IN-Ly93

Katalognummer B610890
CAS-Nummer: 1883528-69-5
Molekulargewicht: 332.403
InChI-Schlüssel: YRUSTWBJNUPPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SMS2-IN-Ly93, also known as Ly93, is a selective and orally active sphingomyelin synthase 2 (SMS2) inhibitor . It has an IC50 of 91 nM , indicating its high potency in inhibiting SMS2 .


Synthesis Analysis

Ly93 is a new SMS2 inhibitor compound optimized from a lead compound . It has lower IC50 in purified enzyme level (Ly93 IC50: 0.091mM, YE2 IC50: 0.069 mM) and cell level (Ly93 IC50: 25mM, YE2 IC50: 5 mM) . Besides, it has better pharmacokinetic properties, such as improved bioavailability .


Molecular Structure Analysis

The molecular formula of SMS2-IN-Ly93 is C21H20N2O2 . The exact mass is 332.15 and the molecular weight is 332.403 . The elemental analysis shows that it contains C, 75.88; H, 6.06; N, 8.43; O, 9.63 .


Physical And Chemical Properties Analysis

Ly93 is a solid substance with an off-white to light yellow color . It is soluble in DMSO with a solubility of 250 mg/mL .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Ly93 has been studied in the context of cancer research, particularly in relation to pancreatic cancer . Sphingomyelin synthase 2 (SMS2), which Ly93 inhibits, is a positive regulator of the CSF1R-STAT3 pathway in pancreatic cancer-associated macrophages . SMS2 deficiency was found to inhibit the growth of pancreatic carcinoma in situ by affecting the immune microenvironment .

Immunology

Ly93 has implications in the field of immunology. It has been found that SMS2 deficiency not only reduced the infiltration of tumor-associated macrophages but also regulated other immune components in the tumor microenvironment . This suggests that Ly93 could be used to modulate the immune response in certain conditions .

Atherosclerosis Treatment

Ly93 has shown potential in the treatment of atherosclerosis . It has been found to exhibit excellent anti-atherosclerotic activity in vivo . The preliminary molecular mechanism-of-action studies revealed its function in lipid homeostasis and inflammation process, which indicated that the selective inhibition of SMS2 would be a promising treatment for atherosclerosis .

Lipid Homeostasis

Ly93 has been found to play a role in lipid homeostasis . It significantly reduced the SMS activity and increased cholesterol efflux from macrophages . This suggests that Ly93 could be used to regulate lipid levels in the body .

Inflammation Regulation

Ly93 has been found to inhibit the secretion of LPS-mediated pro-inflammatory cytokine and chemokine in macrophages . This suggests that Ly93 could be used to regulate inflammation in the body .

Pharmacological Intervention

Ly93, as a selective and oral active sphingomyelin synthase 2 (SMS2) inhibitor, has potential for pharmacological intervention in atherosclerosis . The selectivity ratio of Ly93 was more than 1400-fold for purified SMS2 over SMS1 .

Eigenschaften

IUPAC Name

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUSTWBJNUPPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SMS2-IN-Ly93

CAS RN

1883528-69-5
Record name 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SMS2-IN-Ly93
Reactant of Route 2
Reactant of Route 2
SMS2-IN-Ly93
Reactant of Route 3
Reactant of Route 3
SMS2-IN-Ly93
Reactant of Route 4
Reactant of Route 4
SMS2-IN-Ly93
Reactant of Route 5
Reactant of Route 5
SMS2-IN-Ly93
Reactant of Route 6
Reactant of Route 6
SMS2-IN-Ly93

Q & A

Q1: What is the primary mechanism of action of Ly93?

A1: Ly93 acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.

Q2: How does Ly93 impact insulin signaling pathways?

A2: Research suggests that Ly93 can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, Ly93 treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].

Q3: What role does sphingomyelin play in the effects observed with Ly93 treatment?

A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by Ly93 was reversed by the addition of exogenous sphingomyelin []. This suggests that Ly93's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.

Q4: Beyond insulin resistance, what other therapeutic potential has Ly93 demonstrated?

A4: Ly93 has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that Ly93, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.